molecular formula C21H28N2O3S B1602558 4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine CAS No. 870703-80-3

4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine

Cat. No.: B1602558
CAS No.: 870703-80-3
M. Wt: 388.5 g/mol
InChI Key: UUMHTMZBVBXNOV-UHFFFAOYSA-N
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Description

4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyphenyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction using a suitable phenol derivative.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is introduced through a similar nucleophilic substitution reaction using a thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thiophen-2-ylmethyl group can be reduced to form thiol derivatives.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Deprotection of the Boc group is commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Boc-amino)-1-[(2-hydroxyphenyl)methyl]piperidine: Lacks the thiophen-2-yl group.

    4-(Boc-amino)-1-[(thiophen-2-yl)methyl]piperidine: Lacks the hydroxyphenyl group.

    4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-3-yl)methyl]piperidine: Has a thiophen-3-yl group instead of a thiophen-2-yl group.

Uniqueness

4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine is unique due to the presence of both the hydroxyphenyl and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[1-[(2-hydroxyphenyl)-thiophen-2-ylmethyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-21(2,3)26-20(25)22-15-10-12-23(13-11-15)19(18-9-6-14-27-18)16-7-4-5-8-17(16)24/h4-9,14-15,19,24H,10-13H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMHTMZBVBXNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584665
Record name tert-Butyl {1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidin-4-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-80-3
Record name tert-Butyl {1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidin-4-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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